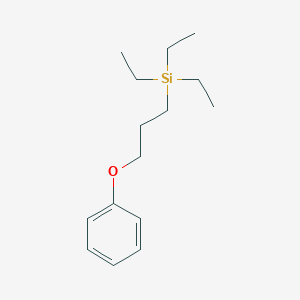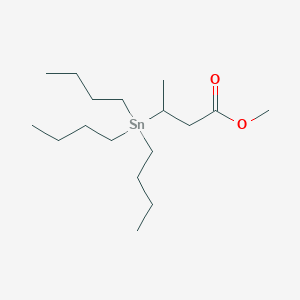
Methyl 3-(tributylstannyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(tributylstannyl)butanoate: is an organotin compound that features a stannyl group attached to a butanoate ester. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tributylstannyl)butanoate typically involves the reaction of a butanoate ester with tributyltin hydride. One common method includes the use of a Grignard reagent to introduce the stannyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(tributylstannyl)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other nucleophiles, such as halides or alkyl groups.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.
Coupling Reactions: It can participate in Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Halides, alkyl groups.
Oxidizing Agents: Hydrogen peroxide, oxygen.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substitution Products: Various substituted butanoates.
Oxidation Products: Tin oxides.
Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Methyl 3-(tributylstannyl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Utilized in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Material Science: Employed in the creation of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of methyl 3-(tributylstannyl)butanoate involves the formation of reactive intermediates that facilitate various chemical transformations. The stannyl group acts as a leaving group in substitution reactions, while in coupling reactions, it participates in the formation of new carbon-carbon bonds through the mediation of palladium catalysts .
Comparaison Avec Des Composés Similaires
Methyl butanoate: A simple ester without the stannyl group.
Tributyltin hydride: A related organotin compound used in similar reactions.
Methyl 3-(bromomethyl)butanoate: A brominated analog used in similar synthetic applications.
Uniqueness: Methyl 3-(tributylstannyl)butanoate is unique due to the presence of the stannyl group, which imparts distinct reactivity and enables specific types of chemical transformations that are not possible with simpler esters or other organotin compounds .
Propriétés
Numéro CAS |
104108-19-2 |
|---|---|
Formule moléculaire |
C17H36O2Sn |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
methyl 3-tributylstannylbutanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-3-4-5(6)7-2;3*1-3-4-2;/h3H,4H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
ADXXNRZSAHSOFW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
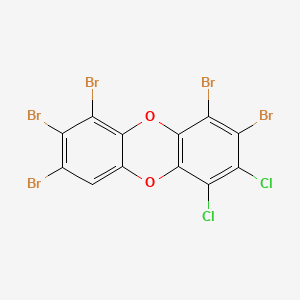
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
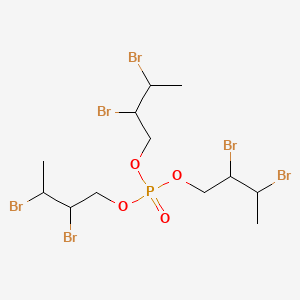
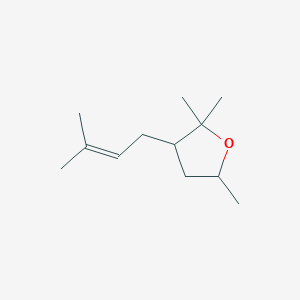
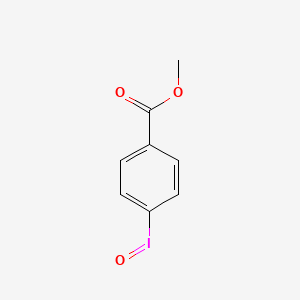
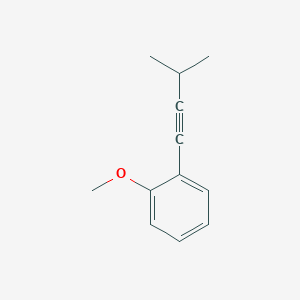
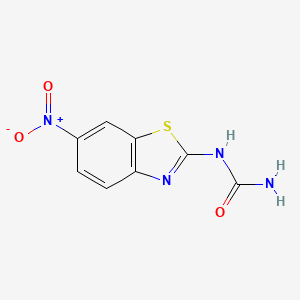
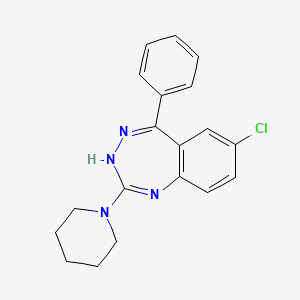
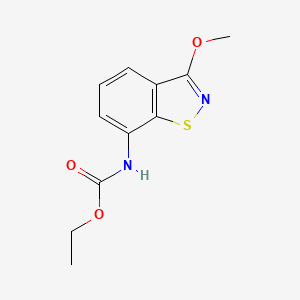
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
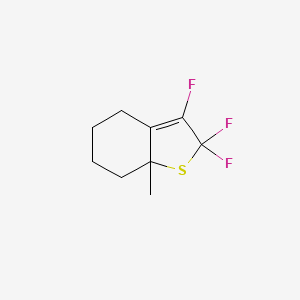
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
